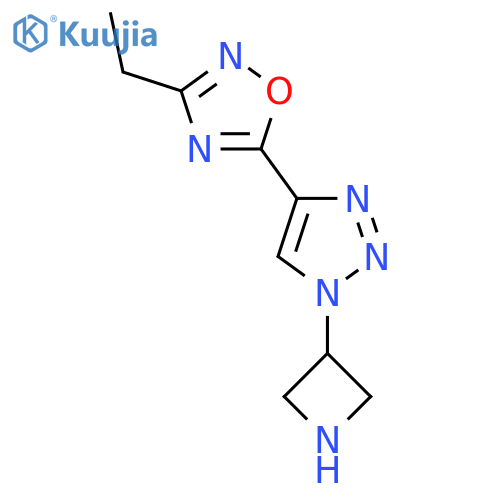

Cas no 1427372-09-5 (5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole)

5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

- 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

-

- MDL: MFCD21846484

- インチ: 1S/C9H12N6O/c1-2-8-11-9(16-13-8)7-5-15(14-12-7)6-3-10-4-6/h5-6,10H,2-4H2,1H3

- InChIKey: UMSKVYXPJMYHMN-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CN(C3CNC3)N=N2)=NC(CC)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 81.7

5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-265694-0.5g |

5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 0.5g |

$739.0 | 2023-09-14 | ||

| Enamine | EN300-265694-10.0g |

5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 10g |

$3131.0 | 2023-04-24 | ||

| Life Chemicals | F1907-0057-1g |

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 95%+ | 1g |

$466.0 | 2023-09-07 | |

| TRC | A258546-100mg |

5-(1-(azetidin-3-yl)-1h-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 100mg |

$ 110.00 | 2021-05-07 | ||

| Enamine | EN300-265694-10g |

5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 10g |

$3315.0 | 2023-09-14 | ||

| Life Chemicals | F1907-0057-5g |

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 95%+ | 5g |

$1398.0 | 2023-09-07 | |

| Life Chemicals | F1907-0057-10g |

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 95%+ | 10g |

$1957.0 | 2023-09-07 | |

| Enamine | EN300-265694-0.1g |

5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 0.1g |

$678.0 | 2023-09-14 | ||

| Enamine | EN300-265694-0.25g |

5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 0.25g |

$708.0 | 2023-09-14 | ||

| TRC | A258546-500mg |

5-(1-(azetidin-3-yl)-1h-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole |

1427372-09-5 | 500mg |

$ 420.00 | 2021-05-07 |

5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazoleに関する追加情報

Introduction to 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole (CAS No. 1427372-09-5)

The compound 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole, identified by its CAS number 1427372-09-5, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural framework and potential applications in medicinal chemistry. The compound’s molecular structure integrates multiple pharmacophoric units, including an azetidine ring and a triazole moiety, which are known for their versatility in drug design. Such structural features make it a promising candidate for further exploration in therapeutic interventions.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of triazole and oxadiazole derivatives in the development of novel bioactive molecules. The presence of these functional groups in 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole contributes to its potential as an intermediate in synthesizing compounds with diverse biological activities. Specifically, the azetidine ring introduces a flexible scaffold that can interact with biological targets in multiple ways, enhancing the compound’s pharmacological profile.

One of the most compelling aspects of this compound is its potential role as a scaffold for drug discovery. The combination of an azetidine ring and a triazole unit provides a rich platform for structural modifications, allowing chemists to fine-tune its properties for specific therapeutic applications. For instance, studies have shown that derivatives of this class exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways. This makes 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole a valuable asset in the quest for novel anti-inflammatory agents.

In addition to its anti-inflammatory potential, preliminary investigations suggest that this compound may also possess antimicrobial properties. The structural motifs present in its molecule are known to interact with bacterial cell walls and membranes, disrupting essential cellular processes. This dual functionality—both anti-inflammatory and antimicrobial—positions it as a versatile candidate for further development. Researchers are particularly interested in exploring its efficacy against drug-resistant strains of bacteria, where traditional antibiotics have shown limited success.

The synthesis of 5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4 oxadiazole involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the triazole ring through cycloaddition reactions between organic azides and alkynes. Subsequent functionalization introduces the azetidine moiety and other substituents necessary to achieve the desired pharmacological properties. The synthesis route is designed to maximize yield while maintaining high purity standards, ensuring that subsequent biological evaluations are conducted on robust samples.

From a computational chemistry perspective, virtual screening techniques have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicate strong interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. These findings align well with experimental observations and reinforce the compound’s potential as an anti-inflammatory agent. Furthermore, simulations suggest favorable interactions with bacterial enzymes involved in cell wall biosynthesis, providing further support for its antimicrobial properties.

The pharmacokinetic profile of 5-(1-(Azetidin - 3 - yl) - 1H - 1 , 2 , 3 - triazol - 4 - yl) - 3 - ethyl - 1 , 2 , 4 oxadiazole is another critical aspect that has been examined under current research conditions. Preliminary data suggest that it exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation purposes. Additionally , preliminary toxicity studies indicate low acute toxicity at tested doses , suggesting its safety profile warrants further investigation . These findings are encouraging as they pave way for future preclinical studies aimed at evaluating long-term safety and efficacy .

The role of computational methods extends beyond mere prediction; they also aid in optimizing synthetic routes by identifying viable reaction pathways and minimizing unwanted side products . Advanced computational techniques such as density functional theory (DFT) have been utilized to understand electronic structures and reactivity patterns associated with this compound . Such insights not only enhance synthetic efficiency but also contribute to our fundamental understanding of how these molecules function at a molecular level .

As interest in heterocyclic compounds continues to grow , researchers are increasingly exploring novel derivatives like 5-(1-(Azetidin - 3 - yl) - 1H - 1 , 2 , 3 triazol - 4 - yl) - 3 ethyl - 1 , 2 , 4 oxadiazole (CAS No .1427372−09−5) as starting points for drug discovery initiatives . Its unique structural features offer numerous possibilities for modification without compromising core pharmacophoric elements essential for biological activity . This flexibility makes it an attractive scaffold for medicinal chemists seeking new therapeutic agents capable addressing unmet medical needs effectively .

In conclusion,5-(1((Azetidin − 3 − yl) − 1H − 12 triazol − 4 − yl) − 31 ethyl −12 oxadiazole (CAS No .14273720−09−5) stands out as a promising candidate due its multifaceted pharmacological potential . Its ability interact with multiple targets coupled structural adaptability make it excellent candidate further exploration both academic industrial settings . Continued investigation into synthesis pharmacokinetics biological effects will undoubtedly expand our understanding how such molecules contribute advancing healthcare solutions future generations face today tomorrow.

1427372-09-5 (5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole) 関連製品

- 2137571-87-8(1-Fluoro-3-mercapto-2-propanol)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 205533-81-9(Fenfangjine G)

- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)

- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)

- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)

- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)